molecular formula C9H10ClNO2 B026281 3-Amino-3-(4-chlorophenyl)propanoic acid CAS No. 19947-39-8

3-Amino-3-(4-chlorophenyl)propanoic acid

Cat. No. B026281
CAS RN: 19947-39-8
M. Wt: 199.63 g/mol
InChI Key: BXGDBHAMTMMNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid has been described, emphasizing its role as a weak specific antagonist of GABA at the GABAB receptor. Various synthesis methods, including microwave-assisted synthesis, have been explored to improve the efficiency and yield of this compound. For instance, a described synthesis route involves the preparation of the compound as a lower homologue of baclofen, highlighting its pharmacological relevance (Abbenante, Hughes, & Prager, 1997).

Molecular Structure Analysis

The molecular structure of 3-amino-3-(4-chlorophenyl)propanoic acid has been extensively analyzed using techniques like Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. These studies provide detailed information on the compound's geometrical structure, vibrational spectra, and electronic properties, contributing to a deeper understanding of its molecular behavior and stability (Muthu & Paulraj, 2012).

Chemical Reactions and Properties

3-Amino-3-(4-chlorophenyl)propanoic acid participates in various chemical reactions, showcasing its versatility in organic synthesis. Its ability to form hydrogen-bonded dimers in the solid state, as well as its involvement in reactions leading to the formation of different esters and derivatives, illustrates its chemical reactivity and potential for further chemical modifications (Kumarasinghe, Hruby, & Nichol, 2009).

Scientific Research Applications

Synthesis and Receptor Antagonism

3-Amino-3-(4-chlorophenyl)propanoic acid has been synthesized as a specific antagonist of GABA at the GABAB receptor. It demonstrates weaker antagonist properties compared to its sulfonic and phosphonic acid counterparts (Abbenante, Hughes, & Prager, 1997).

Fluorescence Derivatisation

This compound has been coupled to the amino group of various amino acids to evaluate its use as a fluorescent derivatizing reagent. The amino acid derivatives show strong fluorescence, making them suitable for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Spectroscopic and Structural Analysis

Detailed spectroscopic and structural studies of 4-amino-3(4-chlorophenyl) butanoic acid, a closely related compound, have been conducted. These studies include molecular electronic energy, vibrational spectra, and first-order hyperpolarizability analysis, contributing to understanding its physical and chemical properties (Muthu & Paulraj, 2012).

Chiral Separation and Enantioselective Studies

The influence of chlorine substituents in the chiral separation of various chlorophenylpropanoic acids, including 3-amino-3-(4-chlorophenyl)propanoic acid, has been investigated. These studies provide insights into the molecular interactions and separation mechanisms of these compounds (Jin et al., 2019).

Applications in Asymmetric Catalysis

Research has also focused on using chloro-containing chiral β-amino alcohols derived from related amino acids for the enantioselective reduction of prochiral ketones. This highlights the compound's relevance in catalytic processes (Shen, Lu, Zhang, & Zhang, 1997).

properties

IUPAC Name

3-amino-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGDBHAMTMMNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322303
Record name 3-Amino-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-chlorophenyl)propanoic acid

CAS RN

19947-39-8
Record name 19947-39-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-3-(4-chlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Malonic acid (7.29 g, 70.0 mmol), 4-chlorobenzaldehye (9.84 g, 70.0 mmol) and ammonium acetate (10.9 g, 140 mmol) were heated in ethanol (15 ml) at 55° C. for 15 hours. Upon cooling the solvent was removed under reduced pressure and the residue was suspended in water and basified to pH 8 using saturated sodium carbonate solution. The aqueous was extracted with dichloromethane (3×) and the combined organic extracts were washed with brine, dried (MgSO4), filtered and evaporated under reduced pressure to afford the title compound as a cream solid, 3.48 g.
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(4-chlorophenyl)propanoic acid
Reactant of Route 2
3-Amino-3-(4-chlorophenyl)propanoic acid
Reactant of Route 3
3-Amino-3-(4-chlorophenyl)propanoic acid
Reactant of Route 4
3-Amino-3-(4-chlorophenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-3-(4-chlorophenyl)propanoic acid
Reactant of Route 6
3-Amino-3-(4-chlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.